5-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H16F3N3OS and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.09661780 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research on triazole derivatives, including compounds similar to 5-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, focuses on their synthesis, characterization, and potential applications. These compounds are synthesized through various chemical reactions, providing insights into their structural and electronic properties. For instance, studies on the synthesis and characterization of triazole derivatives reveal their potential for forming stable structures and interacting with other molecules through π-hole tetrel bonding interactions, analyzed using techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Anticancer and Antimicrobial Activities
Several triazole derivatives demonstrate promising anticancer and antimicrobial activities. Research on these compounds, including similar structures to this compound, explores their potential as therapeutic agents. For example, studies on the anticancer evaluation of triazole derivatives against various cancer cell lines highlight their potential to inhibit cancer cell growth (Bekircan et al., 2008). Additionally, antimicrobial activities of new triazole derivatives have been investigated, showing good to moderate activities against different microorganisms, suggesting their potential in combating infections (Bektaş et al., 2010).
Molecular Docking and Theoretical Studies
Theoretical studies and molecular docking simulations provide insights into the interactions of triazole derivatives with biological targets. For example, research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors utilizes density functional theory and molecular docking to understand the mechanism behind their anti-cancer properties (Karayel, 2021). These studies help identify the most stable states of compounds and their potential binding affinities, guiding the development of new therapeutic agents.
Nonlinear Optical Properties and Spectroscopic Analysis
Research on the nonlinear optical properties and spectroscopic analysis of triazole derivatives, including compounds with similar structures to this compound, explores their potential in various technological applications. For instance, studies on the molecular, electronic, and nonlinear optical analysis of heterocyclic triazole derivatives provide valuable information on their electronic properties and potential uses in optical devices (Beytur & Avinca, 2021).
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-2-25-13-9-7-12(8-10-13)11-16-22-23-17(26)24(16)15-6-4-3-5-14(15)18(19,20)21/h3-10H,2,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPJMSVYWYKHND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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